molecular formula C21H24N2O B14605495 1-Methyl-4-(pentyloxy)-3,5-diphenyl-1H-pyrazole CAS No. 60627-53-4

1-Methyl-4-(pentyloxy)-3,5-diphenyl-1H-pyrazole

Cat. No.: B14605495
CAS No.: 60627-53-4
M. Wt: 320.4 g/mol
InChI Key: HUUZCYDTXJWLCV-UHFFFAOYSA-N
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Description

1-Methyl-4-(pentyloxy)-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methyl group, a pentyloxy group, and two phenyl groups attached to the pyrazole ring. Its molecular formula is C21H24N2O, and it has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Methyl-4-(pentyloxy)-3,5-diphenyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.

    Introduction of the pentyloxy group: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as pentyloxy bromide, under basic conditions.

    Addition of the phenyl groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-4-(pentyloxy)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles like thiols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(pentyloxy)-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pentyloxy)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Methyl-4-(pentyloxy)-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the pentyloxy group, which may result in different chemical and biological properties.

    4-(Pentyloxy)-3,5-diphenyl-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and interactions.

    1-Methyl-4-(methoxy)-3,5-diphenyl-1H-pyrazole: Contains a methoxy group instead of a pentyloxy group, leading to differences in solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60627-53-4

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

1-methyl-4-pentoxy-3,5-diphenylpyrazole

InChI

InChI=1S/C21H24N2O/c1-3-4-11-16-24-21-19(17-12-7-5-8-13-17)22-23(2)20(21)18-14-9-6-10-15-18/h5-10,12-15H,3-4,11,16H2,1-2H3

InChI Key

HUUZCYDTXJWLCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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